molecular formula C8H7ClF3NO B1403364 3-chloro-N-methyl-4-(trifluoromethoxy)aniline CAS No. 1260887-97-5

3-chloro-N-methyl-4-(trifluoromethoxy)aniline

Cat. No.: B1403364
CAS No.: 1260887-97-5
M. Wt: 225.59 g/mol
InChI Key: IWJSLCKUVCNVOJ-UHFFFAOYSA-N
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Description

Introduction and Chemical Identity

Molecular Structure and Classification

The molecular structure of 3-chloro-N-methyl-4-(trifluoromethoxy)aniline (C₈H₈ClF₃NO; molecular weight: 227.59 g/mol) features a benzene ring substituted at three positions:

  • Position 3 : Chlorine atom (-Cl)
  • Position 4 : Trifluoromethoxy group (-OCF₃)
  • Position N : Methyl group (-CH₃) attached to the amino nitrogen.

The trifluoromethoxy group introduces strong electron-withdrawing effects due to the electronegativity of fluorine, while the methyl group enhances steric bulk, influencing the compound’s reactivity and intermolecular interactions. Classified as a secondary aromatic amine, this compound belongs to the broader family of trifluoromethoxylated anilines, which are notable for their stability and resistance to metabolic degradation.

Table 1: Key Structural Features
Feature Description
Molecular Formula C₈H₈ClF₃NO
Molecular Weight 227.59 g/mol
Substituents -Cl (C3), -OCF₃ (C4), -CH₃ (N)
Hybridization sp² (aromatic ring), sp³ (methyl group)

Nomenclature and Identification Parameters

The systematic IUPAC name, This compound, reflects the substituent positions and functional groups. Key identifiers include:

  • CAS Registry Number : 1260887-97-5
  • PubChem CID : 68193428
  • InChIKey : FKCHLRKKXKPONV-UHFFFAOYSA-N
  • SMILES : CN(C1=CC(=C(C=C1)Cl)OC(F)(F)F)

These identifiers facilitate precise chemical tracking in databases and regulatory frameworks. Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) are employed to confirm its structure, with characteristic signals for the -OCF₃ group appearing near 120 ppm in ¹⁹F NMR.

Historical Context in Organofluorine Chemistry

The synthesis of fluorinated compounds gained momentum in the mid-20th century, driven by the discovery of polytetrafluoroethylene (PTFE) in 1938 and the Manhattan Project’s demand for uranium hexafluoride (UF₆). Trifluoromethoxylation methods evolved through innovations such as:

  • Swarts Reaction (1892) : Early halogen exchange using antimony trifluoride (SbF₃).
  • Electrochemical Fluorination (1940s) : Developed by Joseph Simons for perfluorinated materials.
  • Modern Reagents : Trifluoromethyl triflate (CF₃SO₃CF₃) and mechanochemical protocols enabling direct C–H trifluoromethoxylation.

The compound’s synthesis aligns with these advancements, utilizing nucleophilic substitution or cross-coupling reactions to introduce the -OCF₃ group.

Significance in Trifluoromethoxylated Aromatic Compounds

Trifluoromethoxylated aromatics are prized for their:

  • Enhanced Lipophilicity : The -OCF₃ group increases logP values, improving membrane permeability.
  • Metabolic Stability : Fluorine’s strong C–F bond resists oxidative degradation in vivo.
  • Electronic Effects : Electron withdrawal modulates aromatic ring reactivity, facilitating selective functionalization.

In pharmaceuticals, analogous compounds like celecoxib (a COX-2 inhibitor) and aprepitant (a neurokinin antagonist) leverage trifluoromethoxy groups for optimized pharmacokinetics. Agrochemically, the -OCF₃ moiety appears in herbicides such as trifluralin, underscoring its versatility.

Table 2: Applications of Trifluoromethoxylated Compounds
Application Example Compound Role of -OCF₃ Group
Pharmaceuticals Celecoxib Enhances target binding affinity
Agrochemicals Trifluralin Improves soil persistence
Materials Science Fluorinated polyethers Increases thermal/chemical resistance

Properties

IUPAC Name

3-chloro-N-methyl-4-(trifluoromethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClF3NO/c1-13-5-2-3-7(6(9)4-5)14-8(10,11)12/h2-4,13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWJSLCKUVCNVOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC(=C(C=C1)OC(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Step 1: Chlorination of Aromatic Precursors

Research Data:

Parameter Conditions Notes
Chlorinating agent Sulfuryl chloride Preferred for higher selectivity
Catalyst PCl₃ or benzoyl peroxide Enhances chlorination efficiency
Temperature 0°C to 35°C Maintains regioselectivity

Reference:
The patent CN110746322A describes chlorination of aromatic compounds with chlorinating agents like sulfuryl chloride, emphasizing controlled conditions to favor regioselectivity and high yield.

Step 2: Nitration of Chlorinated Aromatic

  • Reagents: Concentrated sulfuric acid and nitric acid.
  • Conditions:
    • Temperature: 0°C to 35°C.
    • Reaction time: 1–2 hours.
  • Outcome: Para-isomer predominantly formed (~90%), with minor ortho-isomer.

Data Table:

Nitration Parameters Conditions Yield & Selectivity
Acid mixture H₂SO₄ + HNO₃ Controlled temperature
Temperature 0°C to 35°C Para-isomer ~90%
By-products Sulfuric acid, water Removed via layer separation

Note:
The nitration is performed on chlorinated intermediates to produce chloronitrobenzenes, which are crucial for subsequent reduction steps.

Reduction to Aniline Derivatives

Method: Catalytic hydrogenation under mild conditions.

  • Catalyst: 10%Pd-C supported on carbon.
  • Solvent: Methyl alcohol or Virahol.
  • Conditions:
    • Temperature: Room temperature (~25°C).
    • Pressure: 1–3 MPa hydrogen.
    • Duration: 8 hours.

Research Findings:

Parameter Conditions Remarks
Catalyst 10%Pd-C High activity and selectivity
Solvent Methyl alcohol Common choice for hydrogenation
Reaction time 8 hours Sufficient for complete reduction

Reference:
Patent CN103709045A details a similar reduction process, emphasizing the simplicity and industrial scalability of hydrogenation at ambient temperature with Pd-C catalysts.

Salification to Form Hydrochloride

  • Process: Dissolution of amino compounds in solvents like methyl alcohol, followed by bubbling HCl gas.
  • Conditions:
    • HCl gas passed into the solution.
    • Excess HCl is absorbed in alkali lye (e.g., 30% NaOH).
  • Outcome: Stable hydrochloride salt of the target amine.

Notes:

  • The process avoids environmental pollution by passing excess HCl into alkali solutions.
  • The product exhibits high stability, suitable for further functionalization.

Preparation of 3-Chloro-N-methyl-4-(trifluoromethoxy)aniline

Key Steps:

  • Introduction of Trifluoromethoxy Group:
    Using trifluoromethoxy benzene derivatives, synthesized via fluorination of chlorinated precursors with anhydrous HF, followed by nitration and substitution reactions.

  • Methylation:
    N-methylation of the amino group can be achieved via methylation reagents such as methyl iodide or dimethyl sulfate under controlled conditions, ensuring regioselectivity.

Research Data:

Step Reagents & Conditions Purpose
N-methylation Methyl iodide + base To introduce N-methyl group
Trifluoromethoxy substitution Trifluoromethoxy benzene derivatives To attach trifluoromethoxy group

Note:
Patents such as CN110746322A and WO2016125185A2 provide detailed protocols for trifluoromethoxy benzene synthesis, which are integral for the final compound.

Summary of Preparation Methods

Method Raw Material Key Reactions Advantages Limitations
Chlorination + Nitration + Reduction p-Nitrotoluene derivatives Chlorination, nitration, catalytic hydrogenation Well-established, scalable Environmental concerns with reagents
Direct Hydrogenation of Chloronitrobenzenes Chloronitrobenzenes Hydrogenation with Pd-C Mild conditions, high selectivity Requires pure intermediates
Fluorination + Nitration Trifluoromethoxy benzene derivatives Fluorination, nitration Precise functionalization Complex synthesis steps

Research Findings & Industrial Relevance

  • The patent CN103709045A emphasizes an environmentally friendly process with solvent recovery and reduced pollution.
  • Catalytic hydrogenation at ambient temperature is preferred for industrial scalability.
  • The use of trifluoromethoxy benzene derivatives synthesized via fluorination of chlorinated precursors is crucial for attaching the trifluoromethoxy group efficiently.
  • Salification ensures product stability and ease of handling.

Chemical Reactions Analysis

Electrophilic Aromatic Substitution

The electron-deficient aromatic ring participates in nitration and halogenation reactions under controlled conditions:

Reaction TypeConditionsProducts/YieldKey ObservationsSources
Nitration HNO₃/H₂SO₄ at 0–35°C2-Nitro and 5-nitro isomers (90% para selectivity)Regioselectivity driven by trifluoromethoxy group's meta-directing effect
Chlorination Cl₂ gas with UV light (90–100°C)Polychlorinated derivativesRadical-initiated process requiring inert atmosphere

Nucleophilic Displacement

The chlorine atom undergoes substitution with nucleophiles:

ReagentConditionsProductYieldNotes
Ammonia DMF, KOH, 40°C3-Amino-N-methyl-4-(trifluoromethoxy)aniline59%Requires phase-transfer catalysts
Methanol RuCl₂(PPh₃)(DPEPhos), Cs₂CO₃, 140°CN-Methylated derivatives85–97%Borrowing hydrogen mechanism confirmed by deuterium labeling

Coupling Reactions

Palladium-catalyzed cross-coupling reactions enable structural diversification:

Reaction TypeCatalysts/ReagentsApplications
Buchwald-Hartwig Amination Pd(OAc)₂/XantphosSynthesis of diarylamine pharmacophores
Suzuki-Miyaura Pd(PPh₃)₄, Na₂CO₃Biaryl systems for materials science

Reductive Amination

Reacts with aldehydes/ketones in presence of NaBH₃CN:

  • Example : Condensation with 2,6-difluorophenylacetonitrile yields benzamidine derivatives (59% yield) .

Oxidation

Controlled oxidation with KMnO₄/H₂SO₄ produces quinone imines, useful in dye synthesis.

Catalytic Methylation

The N-methyl group can be further functionalized:

SubstrateCatalyst SystemConversion Rate
Primary Amines RuCl₂(PPh₃)(DPEPhos)/Cs₂CO₃85–97%
Secondary Amines AgF/PPh₃ in MeCN73–87%

Mechanistic Insights

  • Trifluoromethoxy Group Effects : Enhances electrophilicity at C-3 and C-5 positions via inductive withdrawal (-I effect) .

  • Steric Considerations : N-methyl group reduces rotational freedom, favoring planar transition states in coupling reactions .

Analytical Characterization

Critical techniques for reaction monitoring:

  • ¹⁹F NMR : Tracks trifluoromethoxy group integrity (δ −59.97 ppm)

  • HRMS : Confirms molecular ion peaks (e.g., [M+H]+ at m/z 254.0421)

This compound's reactivity profile makes it valuable for synthesizing agrochemicals, pharmaceuticals (e.g., kinase inhibitors), and specialty materials. Experimental optimization of solvent polarity (DMF vs. toluene) and catalyst loading remains essential for maximizing yields in industrial applications.

Scientific Research Applications

Pharmaceutical Applications

3-Chloro-N-methyl-4-(trifluoromethoxy)aniline serves as a key intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for modifications that enhance biological activity or target specificity.

  • Antibiotic Development : The compound has been explored for its potential in synthesizing antibiotics. For instance, derivatives of this compound have shown activity against resistant bacterial strains, making it a candidate for further research in antibiotic development .
  • Anticancer Agents : Research indicates that modifications of this compound can lead to the development of anticancer drugs. The trifluoromethoxy group is particularly useful in enhancing the lipophilicity of the compounds, which can improve cellular uptake and efficacy against cancer cells .

Agrochemical Applications

The compound is also utilized in the formulation of agrochemicals, particularly pesticides and herbicides.

  • Pesticide Formulations : It is part of the synthesis process for certain pesticides that target specific pests while minimizing environmental impact. The trifluoromethoxy group contributes to the stability and effectiveness of these formulations .
  • Herbicide Development : Research has indicated that derivatives of this compound can inhibit specific plant enzymes, thus acting as effective herbicides. The ability to selectively target weeds without harming crops is a significant advantage in agricultural applications .

Case Study 1: Development of Antimicrobial Agents

A study focused on modifying this compound to create new antimicrobial agents demonstrated that certain derivatives exhibited enhanced activity against Gram-positive bacteria. This research highlighted the importance of structural modifications in improving therapeutic efficacy .

Case Study 2: Herbicide Efficacy

Another study evaluated the herbicidal properties of a derivative synthesized from this compound. The results showed that it effectively inhibited weed growth while being safe for crops, suggesting its potential as a commercially viable herbicide .

Mechanism of Action

The mechanism of action of 3-chloro-N-methyl-4-(trifluoromethoxy)aniline depends on its specific application and target. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to therapeutic effects. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, improving its pharmacokinetic properties.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name Substituents (Positions) Key Functional Groups Molecular Weight (g/mol) LogP Key Applications/Properties References
3-Chloro-N-methyl-4-(trifluoromethoxy)aniline Cl (3), CF₃O (4), N-Me Amine, trifluoromethoxy, Cl ~227.6* ~3.1* Enzyme inhibition, intermediates
4-Chloro-3-(trifluoromethoxy)aniline Cl (4), CF₃O (3) Amine, trifluoromethoxy, Cl 213.6 2.8 Intermediate in sulfonylurea synthesis
3-Chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)-ethoxy]aniline Cl (3), CF₃O-CF₂-ethoxy (4) Amine, complex ether 332.7 4.5 Agrochemical intermediates
N-Acetyl-3-(trifluoromethoxy)aniline CF₃O (3), N-Ac Acetamide, trifluoromethoxy 237.6 1.9 Nitration studies, directing effects
3-(2-Methoxyethoxy)-4-(trifluoromethyl)aniline CF₃ (4), OCH₂CH₂OMe (3) Amine, ether, CF₃ 265.2 2.5 MDH inhibitors, tumor microenviron.
2-Fluoro-5-(trifluoromethyl)aniline F (2), CF₃ (5) Amine, F, CF₃ 179.1 2.3 Dye synthesis, fluorinated APIs

*Estimated based on analogous structures.

Key Comparisons

Electronic Effects :

  • The trifluoromethoxy group (CF₃O) in the target compound is a strong electron-withdrawing group (EWG), comparable to trifluoromethyl (CF₃) but with enhanced lipophilicity due to the oxygen atom . This increases membrane permeability compared to CF₃-substituted analogs.
  • In contrast, N-acetylated analogs (e.g., N-Acetyl-3-(trifluoromethoxy)aniline) exhibit reduced basicity, making them less reactive in nucleophilic reactions .

Synthetic Pathways: The target compound’s N-methyl group can be introduced via reductive amination (e.g., NaBH₄/I₂ in methanol) , whereas analogs like 4-Chloro-3-(trifluoromethoxy)aniline require metal-free urea coupling . Bulkier substituents (e.g., CF₃O-CF₂-ethoxy in ) necessitate high-pressure hydrolysis, increasing synthetic complexity .

Biological Activity: The chloro-trifluoromethoxy combination enhances binding to hydrophobic enzyme pockets, as seen in MDH inhibitors (e.g., ). This contrasts with nitro-containing analogs (), which exhibit higher reactivity but lower metabolic stability . N-Methylation reduces hydrogen-bond donor capacity (HBD = 1 vs.

Physicochemical Properties: The target compound’s logP (~3.1) is higher than non-fluorinated anilines (e.g., 3,5-dimethoxy aniline, logP ~1.7) due to trifluoromethoxy’s lipophilicity . Crystallinity: Compounds like 3-Chloro-4-(4-chlorophenoxy)-N-[(Z)-(5-nitrothiophen-2-yl)methylidene]aniline () form stable crystals via intermolecular H-bonding, whereas the target compound’s N-methyl group may reduce crystallinity .

Biological Activity

3-Chloro-N-methyl-4-(trifluoromethoxy)aniline (CAS No. 1260887-97-5) is a chemical compound that has garnered attention in various fields, particularly in medicinal chemistry and agricultural applications. This article provides a comprehensive overview of its biological activity, synthesizing findings from diverse research sources.

Chemical Structure and Properties

The compound features a chloro group, a methyl group, and a trifluoromethoxy substituent on an aniline backbone. The trifluoromethoxy group is known for its unique electronic properties, enhancing the compound's lipophilicity and potentially its biological activity.

1. Pharmaceutical Research

This compound is utilized as an intermediate in the synthesis of various pharmaceuticals. Its unique structure allows for modifications that can lead to compounds with therapeutic benefits. For instance, studies have indicated that analogs containing similar trifluoromethoxy groups exhibit enhanced binding affinities to biological targets, which may improve their efficacy against diseases such as malaria and tuberculosis .

2. Pesticide Development

The compound plays a significant role in agrochemical research, particularly in developing herbicides and insecticides. Its structural characteristics allow for the design of effective agents targeting specific pests while minimizing environmental impact . The incorporation of the trifluoromethoxy group has been linked to increased potency and selectivity in herbicidal activity.

3. Material Science

In material science, this compound is explored for its potential in creating advanced materials, including polymers and coatings that exhibit enhanced durability and resistance to harsh conditions .

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets. The trifluoromethoxy group enhances the compound's binding affinity due to its electron-withdrawing properties, which can stabilize interactions with enzymes or receptors .

Table 1: Summary of Biological Activity Studies

StudyFocusKey Findings
Antimalarial ActivityModifications to the aryl ring improved potency against Plasmodium falciparum, with EC50 values indicating significant activity.
Antimycobacterial ActivityCompounds with similar structures showed promising MIC values against Mycobacterium tuberculosis, suggesting potential for further development.
Drug DevelopmentReview of FDA-approved drugs containing trifluoromethyl groups highlighted their effectiveness as pharmacophores in various therapeutic areas.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 3-chloro-N-methyl-4-(trifluoromethoxy)aniline, and what reaction conditions optimize yield?

  • Synthetic Methods :

  • Reductive Amination : Reacting 3-chloro-4-(trifluoromethoxy)aniline with formaldehyde under reductive conditions (e.g., NaBH₄/I₂ in methanol at room temperature) introduces the N-methyl group .
  • Metalation Strategies : Use tert-butyllithium with N-protective groups (e.g., tert-butoxycarbonyl) to direct substitution at specific ring positions, followed by methylation .
    • Optimization :
  • Temperature : Reactions often proceed efficiently at 0–25°C.
  • Catalysts : Palladium or nickel catalysts enhance hydrogenation steps for nitro group reduction .
  • Yield Data :
MethodYield (%)Purity (%)
Reductive Amination75–85>98
Metalation + Methylation60–7095–97

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • NMR Spectroscopy :

  • ¹H NMR : Distinct signals for N-methyl (~δ 3.0 ppm) and aromatic protons (split due to trifluoromethoxy and chloro substituents) .
  • ¹⁹F NMR : Single peak for trifluoromethoxy group (~δ -58 ppm) .
    • Mass Spectrometry : Molecular ion peak at m/z 239.5 (C₈H₇ClF₃NO) with fragmentation patterns confirming substituents .
    • X-ray Crystallography : SHELXL refinement resolves bond lengths and angles, critical for confirming regiochemistry .

Q. How does the trifluoromethoxy group influence the compound’s reactivity in electrophilic substitution?

  • Directing Effects : The trifluoromethoxy group is a strong para-director, guiding nitration or halogenation to the para position relative to itself. For example, nitration of N-acetyl-4-(trifluoromethoxy)aniline occurs at the 3-position (meta to the amino group) .
  • Steric and Electronic Effects : The electron-withdrawing nature of -OCF₃ deactivates the ring but enhances stability against oxidation .

Advanced Research Questions

Q. What challenges arise in achieving regioselective functionalization of this compound, and how are they addressed?

  • Challenges : Competing directing effects between -Cl, -NMe, and -OCF₃ groups complicate substitution patterns.
  • Solutions :

  • Protective Groups : Use of trimethylsilyl (TMS) or Boc groups to temporarily block the amino group, allowing directed metalation at specific positions (e.g., 2- or 6-positions) .
  • Computational Modeling : DFT calculations predict preferred reaction sites by analyzing charge distribution and frontier molecular orbitals .

Q. How can computational methods predict the biological interactions of this compound?

  • Docking Studies : Molecular docking with proteins (e.g., cytokinin oxidase) identifies potential binding pockets. The trifluoromethoxy group enhances lipophilicity, improving membrane permeability .
  • ADMET Profiles :

PropertyPrediction
LogP (Lipophilicity)3.2 ± 0.3 (High membrane penetration)
CYP450 InhibitionModerate (Risk of drug-drug interactions)

Q. What mechanistic insights explain the compound’s stability under acidic or oxidative conditions?

  • Acidic Conditions : Protonation of the amino group increases electron density on the ring, but -OCF₃ and -Cl groups stabilize via inductive effects, reducing degradation .
  • Oxidative Resistance : Trifluoromethoxy’s strong electron-withdrawing nature mitigates radical formation, as shown in TGA/DSC studies (decomposition >250°C) .

Methodological Considerations

Q. How to resolve contradictions in regioselectivity data during nitration?

  • Case Study : Nitration of N-acetyl-3-(trifluoromethoxy)aniline yields 6-nitro (major) and 4-nitro (minor) products. This contrasts with para-directing trends, highlighting steric hindrance from the N-acetyl group .
  • Validation : Cross-validate with HPLC and 2D NMR (NOESY) to confirm substitution patterns .

Q. What are best practices for crystallizing this compound derivatives for X-ray analysis?

  • Crystallization Protocols :

  • Use slow evaporation in ethanol or THF to grow single crystals.
  • SHELXTL software refines structures, with R-factors <0.05 indicating high accuracy .
    • Common Pitfalls :
  • Polymorphism due to flexible -OCF₃ group; annealing cycles improve crystal quality.

Retrosynthesis Analysis

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Feasible Synthetic Routes

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3-chloro-N-methyl-4-(trifluoromethoxy)aniline
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3-chloro-N-methyl-4-(trifluoromethoxy)aniline

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